2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one
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Overview
Description
2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one is a heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . This compound is characterized by a benzoxazole ring fused with a tetrahydro structure, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one typically involves the reaction of benzylamine with thionyl chloride or sulfonyl chloride under heating or concentration conditions . Another method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo-1-selenophene-3-carbonitrile with ethylenediamine in the presence of a catalytic amount of carbon disulfide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is available for pharmaceutical testing and research purposes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include ethylenediamine, carbon disulfide, triethyl orthoformate, benzaldehyde, and phenyl isothiocyanate .
Major Products Formed
The major products formed from these reactions include tetracyclic imidazobenzoselenophenopyrimidine derivatives and fused benzoselenophenopyrimidine systems .
Scientific Research Applications
2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: The compound has been tested for antimicrobial and antifungal activity.
Medicine: It is studied for its potential biological activity and therapeutic applications.
Industry: The compound is used in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile: This compound is similar in structure and undergoes similar chemical reactions.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another similar compound used in medicinal chemistry.
Uniqueness
2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one is unique due to its specific benzoxazole ring structure fused with a tetrahydro configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-6,7-dihydro-5H-1,3-benzoxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACJDTYTFXSMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936355-29-1 |
Source
|
Record name | 2-amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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